molecular formula C17H17N3O2 B2412103 1-(4-tert-butylphenyl)-4-nitro-1H-indazole CAS No. 1203661-96-4

1-(4-tert-butylphenyl)-4-nitro-1H-indazole

Cat. No.: B2412103
CAS No.: 1203661-96-4
M. Wt: 295.342
InChI Key: RSFBKSXQDXMJGF-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-4-nitro-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazole ring. The presence of the tert-butylphenyl and nitro groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole typically involves the reaction of 4-tert-butylphenylhydrazine with 4-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the indazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-4-nitro-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-tert-butylphenyl)-4-nitro-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as nitric oxide synthase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-4-nitro-1H-indazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butylphenyl and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20(21)22)14(15)11-18-19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFBKSXQDXMJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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